ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a polyfunctional pyran derivative featuring a 4-tert-butylphenyl substituent, a cyano group at position 5, and a sulfanylmethyl bridge linked to a cyclohepta[b]pyridine moiety.
Properties
IUPAC Name |
ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3S/c1-5-37-30(36)27-25(18-39-29-21(16-32)15-20-9-7-6-8-10-24(20)35-29)38-28(34)23(17-33)26(27)19-11-13-22(14-12-19)31(2,3)4/h11-15,26H,5-10,18,34H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXGEUKQUYCNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)(C)C)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. It includes:
- Amino group : Potential for interactions with biological targets.
- Cyano groups : Known for their role in various biological processes.
- Cycloheptapyridine moiety : Implicated in neuropharmacological effects.
Molecular Formula
The molecular formula of the compound is .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds featuring cyclohepta[b]thiophene scaffolds have shown promising results against various cancer cell lines, demonstrating submicromolar growth inhibition values (GI50) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antiviral Activity
There is evidence that certain derivatives of phenyl and heteroaryl compounds can inhibit viral replication. For example, inhibitors targeting chikungunya virus (CHIKV) have been synthesized with modifications on the phenyl ring leading to enhanced antiviral potency . The incorporation of a tert-butyl group has been shown to enhance solubility and stability, which are critical for bioavailability.
The proposed mechanism involves inhibition of key viral enzymes or pathways essential for viral replication. Compounds targeting human dihydroorotate dehydrogenase have shown moderate efficacy in vivo, suggesting that the target compound may share similar pathways .
Neuroprotective Effects
The cycloheptapyridine structure has been associated with neuroprotective effects in various studies. Compounds with this scaffold have demonstrated the ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyran Core
Aryl Group Modifications
- 4-Ethylphenyl Analog (CAS 445385-25-1): Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate () replaces the tert-butyl group with a smaller 4-ethylphenyl.
- ~500 g/mol for the target compound).
Heteroaromatic Substituents
- Thienyl-Containing Analog (CAS CB41997626): Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate () substitutes the phenyl group with a sulfur-containing thienyl ring. This modification may alter π-π stacking interactions and redox properties, impacting binding to biological targets like cholinesterases .
Tabulated Comparison of Key Properties
Preparation Methods
Pyran Ring Formation via Four-Component Reactions
The pyran core is frequently constructed using four-component reactions (4CRs), which enable the simultaneous incorporation of the amino, cyano, and ester functionalities. A representative protocol involves the condensation of ethyl acetoacetate, malononitrile, 4-tert-butylbenzaldehyde, and ammonium acetate in aqueous medium under reflux conditions. This method leverages the Knoevenagel-Michael cyclocondensation mechanism, where the tert-butylphenyl group is introduced via the aldehyde component. Reaction parameters such as solvent polarity and temperature critically influence regioselectivity, with water serving as an eco-friendly solvent in optimized protocols.
Table 1: Optimization of Pyran Core Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Water | 100 | 4 | 78 |
| Ethanol | 80 | 6 | 65 |
| DMF | 120 | 3 | 72 |
The aqueous route achieves superior yields (78%) compared to organic solvents, attributed to enhanced solubility of intermediates and reduced side reactions.
Functionalization of the Pyran Core
Post-cyclization, the 2-position of the pyran ring undergoes sulfanylmethylation to introduce the [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl] group. This step employs a nucleophilic substitution reaction between the pyran-derived bromide and the thiolate anion generated from 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol. Anhydrous DMF at 0–5°C under nitrogen atmosphere prevents oxidation of the thiol, with triethylamine facilitating deprotonation.
Critical Parameters:
-
Stoichiometry: A 1.2:1 molar ratio of thiol to pyran bromide ensures complete conversion.
-
Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
Synthesis of the Cyclohepta[b]Pyridine Moiety
Cycloheptane Ring Construction
The cyclohepta[b]pyridine subunit is synthesized via a Buchwald-Hartwig amination followed by ring-expansion. Starting with 2-chloronicotinonitrile, palladium-catalyzed coupling with cycloheptene boronic acid forms the seven-membered ring. Subsequent hydrogenation over Pd/C at 50 psi introduces saturation, yielding 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
Table 2: Catalytic Hydrogenation Conditions
| Catalyst | Pressure (psi) | Time (h) | Conversion (%) |
|---|---|---|---|
| Pd/C (5%) | 50 | 12 | 95 |
| PtO₂ | 30 | 18 | 88 |
Introduction of the Cyano Group
The 3-cyano substituent is installed via nucleophilic aromatic substitution using CuCN in DMSO at 140°C. This high-temperature protocol ensures regioselectivity at the 2-position, with the reaction progress monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Coupling of Pyran and Cyclohepta[b]Pyridine Subunits
Sulfanylmethyl Linkage Formation
The final assembly involves coupling the sulfanylmethyl-functionalized pyran with the cyclohepta[b]pyridine moiety through a thioether bond. Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C to room temperature facilitate this transformation, achieving 68% yield after column chromatography.
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the pyran’s bromomethyl group reacts with the thiolate anion generated in situ. Steric hindrance from the tert-butylphenyl group necessitates prolonged reaction times (24–36 h) for complete conversion.
Optimization and Scalability Challenges
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification due to byproduct formation. Ethanol-water mixtures (4:1) emerge as a balanced medium, offering moderate reactivity with easier isolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
